![molecular formula C48H52ClN7O6S2 B15175164 1H-Pyrrole-2-carboxylic acid, 4-(4-chlorophenyl)-3-[3-[4-[4-[[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]amino]phenyl]-1-piperazinyl]phenyl]-5-ethyl-1-methyl-](/img/structure/B15175164.png)
1H-Pyrrole-2-carboxylic acid, 4-(4-chlorophenyl)-3-[3-[4-[4-[[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]amino]phenyl]-1-piperazinyl]phenyl]-5-ethyl-1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-2-carboxylic acid, 4-(4-chlorophenyl)-3-[3-[4-[4-[[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]amino]phenyl]-1-piperazinyl]phenyl]-5-ethyl-1-methyl- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrole ring substituted with various functional groups, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Each step requires specific reagents and conditions to achieve the desired substitutions on the pyrrole ring. Common synthetic routes may include:
Step 1: Formation of the pyrrole ring through cyclization reactions.
Step 2: Introduction of the carboxylic acid group via oxidation reactions.
Step 3: Substitution reactions to introduce the chlorophenyl and other aromatic groups.
Step 4: Final modifications to introduce the dimethylamino and phenylthio groups.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include:
Use of catalysts: to increase reaction efficiency.
Optimization of reaction conditions: such as temperature, pressure, and solvent choice.
Purification techniques: like chromatography to isolate the desired product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
相似化合物的比较
Similar Compounds
1H-Pyrrole-2-carboxylic acid derivatives: Compounds with similar core structures but different substituents.
Chlorophenyl-substituted compounds: Molecules with chlorophenyl groups attached to various rings.
Dimethylamino and phenylthio compounds: Compounds featuring these functional groups in different configurations.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and the resulting chemical properties. Its complex structure allows for diverse interactions and applications, distinguishing it from other similar compounds.
属性
分子式 |
C48H52ClN7O6S2 |
|---|---|
分子量 |
922.6 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-3-[3-[4-[4-[[4-[[4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-5-ethyl-1-methylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C48H52ClN7O6S2/c1-5-43-45(33-14-16-35(49)17-15-33)46(47(48(57)58)53(43)4)34-10-9-11-39(30-34)55-28-26-54(27-29-55)38-20-18-36(19-21-38)51-64(61,62)41-22-23-42(44(31-41)56(59)60)50-37(24-25-52(2)3)32-63-40-12-7-6-8-13-40/h6-23,30-31,37,50-51H,5,24-29,32H2,1-4H3,(H,57,58) |
InChI 键 |
JSQHULXAAXJOKC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=C(N1C)C(=O)O)C2=CC(=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)NS(=O)(=O)C5=CC(=C(C=C5)NC(CCN(C)C)CSC6=CC=CC=C6)[N+](=O)[O-])C7=CC=C(C=C7)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



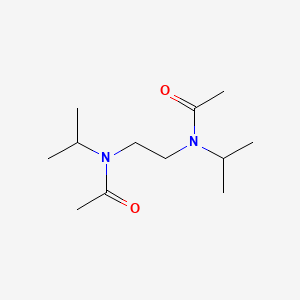
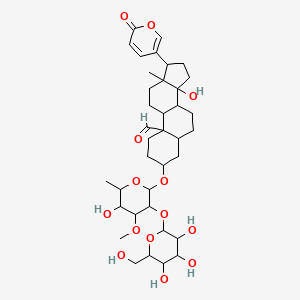
![6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B15175096.png)

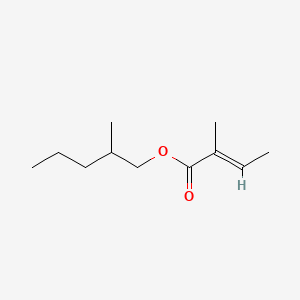

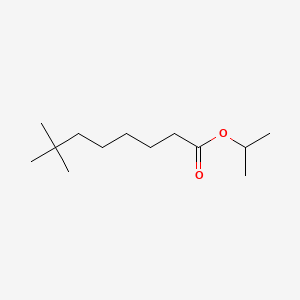

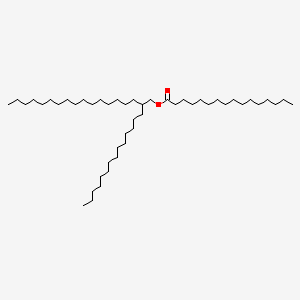
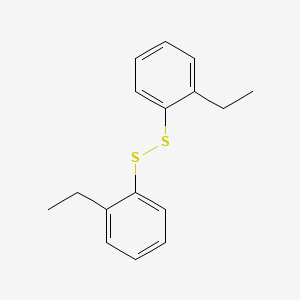
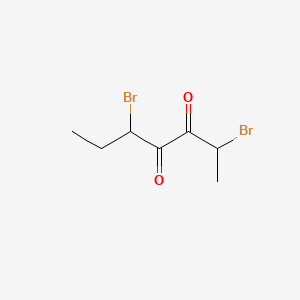
![N-[3-(Octylamino)propyl]-D-gluconamide](/img/structure/B15175157.png)

